molecular formula C20H24O2 B125523 6,7-Dehydro Norethindrone CAS No. 31528-46-8

6,7-Dehydro Norethindrone

Cat. No. B125523
CAS RN: 31528-46-8
M. Wt: 296.4 g/mol
InChI Key: SWNFRSGMYREPFG-XGXHKTLJSA-N
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Description

6,7-Dehydro Norethindrone, also known as ∆-6 (7)-Norenthindrone Acetate or (17α)-17-Hydroxy-19-norpregna-4,6-dien-20-yn-3-one, is a derivative of Norethindrone . Norethindrone acetate is used orally as a hormonal contraceptive, in the treatment of gynecological disorders such as abnormal uterine bleeding, and as a component of hormone replacement therapy for menopause .


Physical And Chemical Properties Analysis

The molecular weight of 6,7-Dehydro Norethindrone Acetate is 338.4 g/mol . Unfortunately, detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

Genotoxicity and Carcinogenic Potential

  • A study conducted by Gallmeier et al. (2005) utilized novel genotoxicity assays to identify the potential mutagenic effects of Norethindrone, revealing its capability to activate p53 and phosphorylate H2AX, suggesting genotoxicity at certain concentrations. However, the significance of these findings concerning human exposure remains to be determined due to the higher concentrations used in assays compared to therapeutic doses Carcinogenesis.

Controlled Release Formulations

  • Research by Aster et al. (2022) on the controlled release of Norethindrone from nanoparticle liquid medicated formulations highlighted the development and validation of a reversed-phase high-performance liquid chromatographic (RP-HPLC) method for assessing Norethindrone in dissolution media, indicating advancements in delivery systems for therapeutic applications Journal of Pharmaceutical Research International.

Environmental Impact and Aquatic Toxicology

  • Dong et al. (2022) investigated the impact of Norethindrone on marine medaka (Oryzias melastigma), showing alterations in growth, sex differentiation, and gene expression, which may affect aquatic populations. The study found that exposure to Norethindrone led to an all-male population at high concentrations, suggesting its disruptive effects on aquatic organisms Environmental Toxicology.
  • Paulos et al. (2010) explored the reproductive responses in fathead minnow and Japanese medaka following exposure to Norethindrone, demonstrating a significant decrease in fecundity and potential androgenic effects, highlighting the ecological risk posed by synthetic progestins in aquatic environments Aquatic toxicology.

Safety And Hazards

When handling 6,7-Dehydro Norethindrone, it is advised to keep away from sources of ignition, avoid formation of dust and aerosols, provide appropriate exhaust ventilation where dust is formed, and ground all equipment containing material. It is also recommended not to ingest or breathe the dust and to wear suitable protective clothing .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,6,12,15-18,22H,5,7-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNFRSGMYREPFG-XGXHKTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623461
Record name (17alpha)-17-Hydroxy-19-norpregna-4,6-dien-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dehydro Norethindrone

CAS RN

31528-46-8
Record name 19-Norpregna-4,6-dien-20-yn-3-one, 17-hydroxy-, (17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31528-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dehydronorethindrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (17alpha)-17-Hydroxy-19-norpregna-4,6-dien-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6,7-DEHYDRONORETHINDRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z4TNT6U8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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